molecular formula C8H15NO2 B13617418 Ethyl 2-amino-3-methylpent-4-enoate

Ethyl 2-amino-3-methylpent-4-enoate

Cat. No.: B13617418
M. Wt: 157.21 g/mol
InChI Key: ZQXTZEYHHLQHCQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-methylpent-4-enoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of pentenoic acid, featuring an amino group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-methylpent-4-enoate can be synthesized through several methods. One common approach involves the condensation of an appropriate amine with a 1,3-dicarbonyl compound under acidic conditions. This reaction typically requires a strong protonic acid catalyst and is conducted in refluxing toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar condensation methods. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

Ethyl 2-amino-3-methylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-methylpent-4-enoate involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2-amino-3-methylpent-4-enoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4-methylpent-2-enoate: Similar structure but different position of the double bond.

    Ethyl 2-amino-3-methylbutanoate: Lacks the double bond, leading to different reactivity.

    Ethyl 2-amino-3-methylhex-4-enoate: Longer carbon chain, affecting its physical and chemical properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 2-amino-3-methylpent-4-enoate

InChI

InChI=1S/C8H15NO2/c1-4-6(3)7(9)8(10)11-5-2/h4,6-7H,1,5,9H2,2-3H3

InChI Key

ZQXTZEYHHLQHCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C=C)N

Origin of Product

United States

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